molecular formula C21H22FN3O4 B6066124 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide

Cat. No.: B6066124
M. Wt: 399.4 g/mol
InChI Key: VHXLKSBHNLFAMB-UHFFFAOYSA-N
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Description

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzoxazole ring, a piperidine moiety, and a furan group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various research and industrial contexts.

Properties

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-15-3-4-17-18(12-15)29-24-21(17)14-7-9-25(10-8-14)20(27)6-5-19(26)23-13-16-2-1-11-28-16/h1-4,11-12,14H,5-10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXLKSBHNLFAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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